![molecular formula C11H13N3O B15174173 3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde CAS No. 959977-72-1](/img/structure/B15174173.png)
3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde is a nitrogen-containing heterocyclic compound. It belongs to the class of triazolo[4,3-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure features a triazole ring fused to a pyridine ring, with a tert-butyl group at the 3-position and an aldehyde group at the 6-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-tert-butylpyridine with formylating agents to introduce the aldehyde group at the 6-position. The reaction conditions often include the use of solvents like dichloromethane (DCM) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: 3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid.
Reduction: 3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-methanol.
Substitution: Various substituted triazolo[4,3-a]pyridine derivatives depending on the nucleophile used.
科学的研究の応用
3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and resulting in antibacterial activity .
類似化合物との比較
Similar Compounds
3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Another triazole-containing compound with similar biological activities.
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: A structurally related compound with a hydroxyl group instead of an aldehyde group.
Uniqueness
3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde is unique due to the presence of the tert-butyl group and the aldehyde functional group, which confer specific chemical reactivity and biological activity. These structural features make it a valuable compound for the development of new drugs and materials.
特性
IUPAC Name |
3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-11(2,3)10-13-12-9-5-4-8(7-15)6-14(9)10/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCCKUGHTJWJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1C=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10723511 |
Source


|
| Record name | 3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10723511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959977-72-1 |
Source


|
| Record name | 3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10723511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
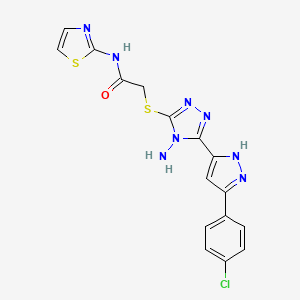
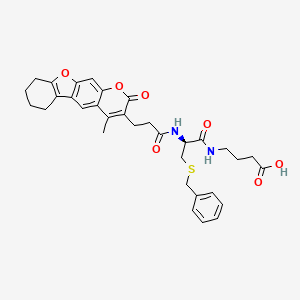
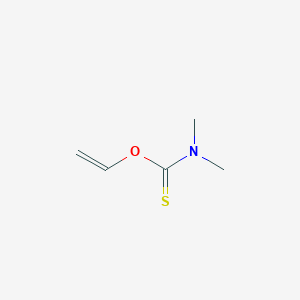
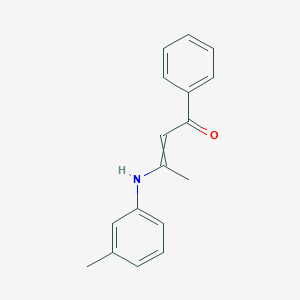
![Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B15174111.png)
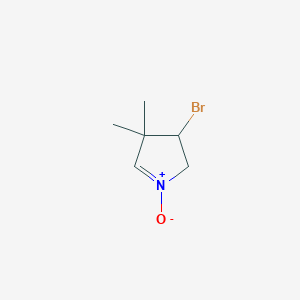
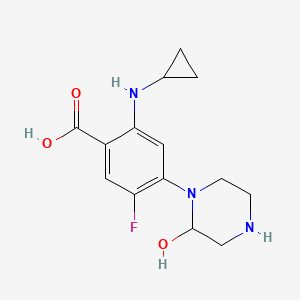
![tert-Butyl 2-(4-fluorophenyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B15174117.png)
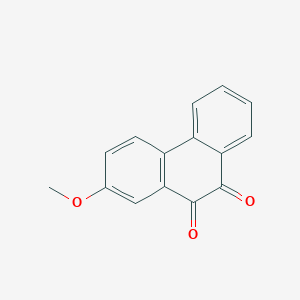
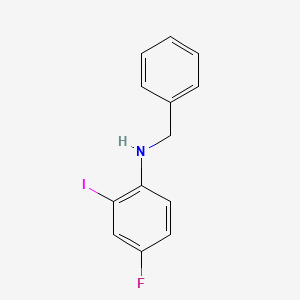
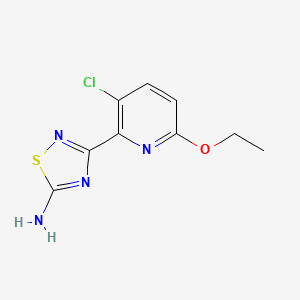
![3-(3-methylthiophen-2-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15174137.png)
![methyl N-[2-(2-bromophenyl)-2-methylpropyl]carbamate](/img/structure/B15174143.png)
![(6R)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B15174176.png)
